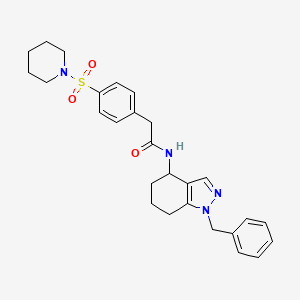
1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BPIP belongs to a class of compounds known as sulfonylpiperazines, which have been shown to exhibit a variety of pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of inflammatory conditions. 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine in lab experiments is its specificity for PDE4 inhibition. This allows researchers to study the effects of PDE4 inhibition on various biological processes without the confounding effects of non-specific inhibitors. However, one limitation of using 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine is its relatively low potency compared to other PDE4 inhibitors, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several potential future directions for the study of 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine. One area of interest is the development of more potent derivatives of 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine that exhibit improved pharmacological properties. Another area of interest is the investigation of the effects of 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine on other biological processes, such as neuronal signaling and cardiovascular function. Additionally, the potential use of 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions, warrants further investigation.
Métodos De Síntesis
The synthesis of 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine involves the reaction of 4-bromobenzenesulfonyl chloride with 4-pyridin-3-ylsulfonylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine in its pure form.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and other inflammatory conditions.
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-pyridin-3-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O4S2/c16-13-3-5-14(6-4-13)24(20,21)18-8-10-19(11-9-18)25(22,23)15-2-1-7-17-12-15/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWQAMKKJNWNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B7551378.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7551380.png)
![N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]-2-(2-bromo-4-methylphenoxy)propanamide](/img/structure/B7551385.png)

![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7551402.png)
![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine](/img/structure/B7551418.png)
![2-methyl-N-[4-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B7551422.png)
![5,7-Dimethyl-6-[3-oxo-3-[4-(quinolin-8-ylmethyl)piperazin-1-yl]propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7551427.png)
![3-[3-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B7551435.png)
![1-N-(3-methylphenyl)-3-N-[4-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]piperidine-1,3-dicarboxamide](/img/structure/B7551443.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B7551447.png)
![3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide](/img/structure/B7551464.png)
![N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B7551472.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7551484.png)